molecular formula C8H10N2O2S B13218700 3-Cyclopentyl-1,2,4-thiadiazole-5-carboxylic acid

3-Cyclopentyl-1,2,4-thiadiazole-5-carboxylic acid

Cat. No.: B13218700
M. Wt: 198.24 g/mol
InChI Key: GVMOFJGGCWEDCY-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1,2,4-thiadiazole-5-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The cyclopentyl group attached to the thiadiazole ring adds to the compound’s unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1,2,4-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1,2,4-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

3-Cyclopentyl-1,2,4-thiadiazole-5-carboxylic acid has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1,2,4-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentyl-1,2,4-thiadiazole-5-carboxylic acid is unique due to the presence of the cyclopentyl group, which can influence its chemical properties and biological activities. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications .

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

3-cyclopentyl-1,2,4-thiadiazole-5-carboxylic acid

InChI

InChI=1S/C8H10N2O2S/c11-8(12)7-9-6(10-13-7)5-3-1-2-4-5/h5H,1-4H2,(H,11,12)

InChI Key

GVMOFJGGCWEDCY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NSC(=N2)C(=O)O

Origin of Product

United States

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